molecular formula C13H22OSi B8510672 tert-Butyl-dimethyl-o-tolyloxy-silane CAS No. 62790-79-8

tert-Butyl-dimethyl-o-tolyloxy-silane

Cat. No.: B8510672
CAS No.: 62790-79-8
M. Wt: 222.40 g/mol
InChI Key: KMGYVHNBKRHULS-UHFFFAOYSA-N
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Description

Tert-Butyl-dimethyl-o-tolyloxy-silane is a useful research compound. Its molecular formula is C13H22OSi and its molecular weight is 222.40 g/mol. The purity is usually 95%.
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Properties

CAS No.

62790-79-8

Molecular Formula

C13H22OSi

Molecular Weight

222.40 g/mol

IUPAC Name

tert-butyl-dimethyl-(2-methylphenoxy)silane

InChI

InChI=1S/C13H22OSi/c1-11-9-7-8-10-12(11)14-15(5,6)13(2,3)4/h7-10H,1-6H3

InChI Key

KMGYVHNBKRHULS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add TBDMSCl (4.6 g, 30.5 mmol) to a solution of o-cresol (3 g, 28 mmol) and imidazole (2.08 g, 30.5 mmol) in 25 ml of dry DMF and stir at room temperature. After 7 h, pour the reaction into H2O and extract with hexane twice. Combine the organic layers, wash with H2O, dry over Na2SO4, filter and concentrate under reduced pressure to give a residue. Purify the residue by column chromatography on silica gel eluting with hexane to afford pure (1,1-dimethylethyl)dimethyl(2-methylphenoxy)silane as colourless oil. Add AIBN (330 mg, 1.98 mmol) to a solution of NBS (3.87 g, 21.76 mmol) and (1,1-dimethylethyl)dimethyl(2-methylphenoxy)silane (4.4 g, 19.78 mmol) in 100 ml of CCl4 and stir at reflux for 6 h. Concentrate the solvent under reduced pressure, add hexane and filter the solid. Wash the hexane with a saturated aqueous solution of NaHCO3 and H2O. Dry the organic phase over Na2SO4, filter and concentrate under reduced pressure to obtain [2-(bromomethyl)phenoxy](1,1-dimethylethyl)dimethylsilane as colourless oil.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
3 g
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reactant
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2.08 g
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reactant
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Quantity
25 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyldimethylsilyl chloride (83.6 g, 0.55 mol) and imidazole (78.69 g, 1.15 mol) were added to a solution of o-cresol (50 g, 0.46 mol) in dry DMF (200 mL). The reaction mixture was stirred for 3 h, treated with a 5% aqueous NaHCO3 solution, extracted with petroleum ether and concentrated to obtain the title compound as an oil. Yield: 102 g, (100%); 1H NMR (CDCl3): δ 0.20 (s, 6H, 2CH3), 1.0 (s, 9H, 3CH3), 2.2 (s, 3H, CH3), 6.75 (d, 1H, Ar), 6.85 (q, 1H, Ar), 7.18 (q, 1H, Ar), 7.25 (d, 1H, Ar).
Quantity
83.6 g
Type
reactant
Reaction Step One
Quantity
78.69 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two

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